4-Ethyl-5-fluoropyrimidine

Description

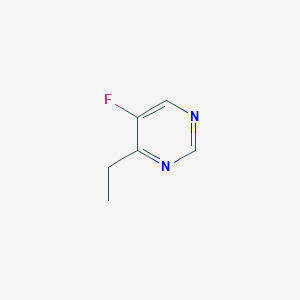

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDRTRWCASUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160115 | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-88-9 | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-5-FLUOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT448KF49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-5-fluoropyrimidine (CAS No: 137234-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This document details its chemical and physical properties, provides an experimental protocol for the synthesis of a key precursor, and outlines its role in the synthesis of Voriconazole. Spectroscopic data and a visual representation of its synthetic application are also included to support research and development activities in medicinal chemistry and drug manufacturing.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₆H₇FN₂.[1] It is primarily recognized as a critical building block in the pharmaceutical industry.

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound | 4-Chloro-6-ethyl-5-fluoropyrimidine |

| CAS Number | 137234-88-9[1] | 137234-74-3[2] |

| Molecular Formula | C₆H₇FN₂[1] | C₆H₆ClFN₂[2] |

| Molecular Weight | 126.13 g/mol [1] | 160.58 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Liquid[3] |

| Boiling Point | Not available | 211 °C[3] |

| Density | Not available | 1.286 g/cm³[3] |

| Refractive Index | Not available | 1.4962[3] |

| Purity | Typically ≥97% or ≥98% | Not specified |

Synthesis of a Key Precursor: 6-Ethyl-5-fluoro-4-hydroxy pyrimidine

Synthesis of 2-fluoro-3-oxo ethyl valerate

This is the first step in the synthesis of the pyrimidine ring.

Experimental Protocol:

-

Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

-

Add approximately 44 g of sodium hydride and stir at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.[4][5]

-

Cool the reaction mixture to 0°C.

-

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.[4][5]

-

Stir the reaction at this temperature for about 12 hours.[4][5]

-

Add 0.5 L of ice water with thorough stirring.

-

Neutralize the reaction mixture with a 5% NaOH solution and allow the layers to separate.[5]

Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

This step involves the cyclization of the previously synthesized intermediate.

Experimental Protocol:

-

Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.

-

Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5°C.

-

Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.[4]

-

Slowly add a solution of 52 g of 2-fluoro-3-oxo ethyl valerate dissolved in 20 ml of methanol dropwise over 1 hour, keeping the temperature at 0-5°C.[4]

-

Remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Continue stirring for 24 hours.[4]

-

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.[4]

-

Remove the methanol by distillation under reduced pressure to obtain a solid mixture.

-

Extract the product five times with dichloromethane (100 ml each).

-

Combine the organic phases and process to isolate the final product.

Role in Voriconazole Synthesis

This compound is a crucial intermediate in the synthesis of Voriconazole. The pyrimidine ring of this compound forms a core part of the final drug structure. The synthesis generally involves the coupling of a derivative of this compound with a substituted difluorophenyl ethanone derivative.

A common method involves a Grignard reaction with a halogenated derivative of this compound, followed by reaction with an epoxide intermediate to form the core structure of Voriconazole.[6][7]

Workflow for Voriconazole Synthesis:

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the closely related precursor, 6-ethyl-5-fluoropyrimidin-4-ol, provides valuable insights into the expected spectral characteristics.

Table 2: Spectroscopic Data for 6-Ethyl-5-fluoropyrimidin-4-ol

| Technique | Data |

| IR (cm⁻¹) | 2986, 2883, 1687, 1659, 1611, 1240, 908[8] |

| ¹H NMR (δ) | 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H)[8] |

| MS (ESI) | m/z 143 (M+ + 1)[8] |

Interpretation of Spectroscopic Data for Pyrimidine Derivatives:

-

¹H NMR: The spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons will be in the aromatic region and will be influenced by the fluorine substituent.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The carbon atoms bonded to or near the fluorine and nitrogen atoms will exhibit characteristic chemical shifts and C-F coupling.

-

IR: The IR spectrum will likely show characteristic absorptions for C-H stretching of the ethyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-F stretching band.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the ethyl group or other small fragments from the pyrimidine ring.

Logical Relationships in Synthesis

The synthesis of Voriconazole from this compound relies on a series of well-established organic reactions. The logical flow involves activating the pyrimidine ring for nucleophilic attack, preparing a suitable electrophilic partner, and then coupling these two fragments.

Logical Workflow for Key Synthetic Steps:

Conclusion

This compound is a fundamentally important intermediate in the synthesis of Voriconazole. Understanding its properties, the synthetic routes to its precursors, and its role in the overall synthesis of the final active pharmaceutical ingredient is crucial for researchers and professionals in the field of drug development and manufacturing. This guide provides a consolidated resource of technical information to aid in these endeavors. Further research into optimizing the synthesis of this compound and detailed characterization of its spectroscopic properties would be of significant value to the scientific community.

References

- 1. This compound | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 6. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 4-Ethyl-5-fluoropyrimidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a substituted pyrimidine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antifungal agent Voriconazole. Its chemical structure, featuring an ethyl group and a fluorine atom on the pyrimidine ring, imparts specific reactivity and properties that are leveraged in multi-step organic syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is typically supplied as a colorless to light yellow liquid and should be stored at room temperature or under refrigerated conditions (5°C) in a dry, sealed container to maintain its integrity.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| CAS Number | 137234-88-9 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 169.5 ± 20.0 °C (Predicted) | [1] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Purity | Typically ≥97% or ≥98% | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of this compound. While full spectral data is often proprietary to chemical suppliers, data for closely related compounds can provide valuable insights. For reference, the ¹H NMR spectral data for the related intermediate, 4-Chloro-6-ethyl-5-fluoropyrimidine, is presented below.

¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine (300 MHz, CDCl₃):

-

δ 8.70 ppm: (s, 1H, Ar-H)

-

δ 2.90 ppm: (q, 2H, -CH₂-)

-

δ 1.34 ppm: (t, 3H, -CH₃)[4]

The analysis of this compound is typically performed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure purity.

Synthesis and Logical Pathways

The synthesis of this compound is not commonly detailed in publicly available literature. However, its synthesis can be logically inferred from the well-documented preparation of its precursors and related compounds, particularly in the context of Voriconazole synthesis. A common route involves the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, which is then converted to a more reactive intermediate like 4-chloro-6-ethyl-5-fluoropyrimidine.

Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

A key precursor to this compound is 6-ethyl-5-fluoro-4-hydroxypyrimidine. A method for its synthesis is outlined below.

Experimental Protocol:

Reaction: The synthesis involves a two-step process starting from the condensation of ethyl fluoroacetate and propionyl chloride to form ethyl 2-fluoro-3-oxopentanoate, followed by cyclization with formamidine acetate.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

-

Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

-

Add approximately 44 g of sodium hydride and stir at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

-

Cool the reaction mixture to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

-

Continue stirring at this temperature for about 12 hours to complete the reaction.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

-

In a separate 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C.

-

Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5°C.

-

Add 33.4 g of formamidine acetate and stir for approximately 1 hour at 0-5°C.

-

Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature between 0-5°C.

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir for 24 hours.

-

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

-

Remove the methanol by distillation under reduced pressure to obtain a solid mixture.

-

Extract the solid mixture five times with dichloromethane (100 ml each).

-

Combine the organic phases and remove the solvent to yield the crude product.[5]

The logical next step to obtain this compound would involve the reduction of the 4-hydroxy group, likely via an intermediate such as the 4-chloro derivative.

Logical Synthesis Pathway Diagram

The following diagram illustrates a logical workflow for the synthesis of Voriconazole, highlighting the central role of pyrimidine intermediates.

Caption: Logical synthesis pathway for Voriconazole.

Role in Drug Development

This compound is primarily recognized as a key starting material or intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[6] Voriconazole functions by inhibiting the fungal enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption of ergosterol biosynthesis leads to the inhibition of fungal growth and replication.

Voriconazole Synthesis Workflow

The general workflow for synthesizing Voriconazole involves the coupling of a pyrimidine derivative with a substituted ethanone. The following diagram illustrates this process.

Caption: General workflow for Voriconazole synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for professionals in the field. For specific applications and handling procedures, always refer to detailed documentation from suppliers and relevant scientific literature.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. This compound | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

4-Ethyl-5-fluoropyrimidine molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical fluorinated pyrimidine derivative used extensively in the synthesis of advanced pharmaceutical compounds. Its unique molecular structure, featuring an ethyl group and a fluorine atom on a pyrimidine ring, provides essential reactive sites for building complex therapeutic molecules. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and application, with a particular focus on its role as a cornerstone intermediate in the development of the antifungal agent Voriconazole.

Molecular Structure and Identification

This compound is a heterocyclic organic compound characterized by a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3.[1] The structure is further substituted with an ethyl group at the 4-position and a fluorine atom at the 5-position.[2] This specific arrangement of functional groups is pivotal to its utility in pharmaceutical synthesis.

Key identifiers and molecular properties are summarized below for clear reference.

| Property | Value | Source |

| Chemical Formula | C₆H₇FN₂ | [2][3][4] |

| Molecular Weight | 126.13 g/mol | [2][3][4][5] |

| CAS Number | 137234-88-9 | [2][3][5][6] |

| Alternate Name | 6-Ethyl-5-fluoropyrimidine | [3] |

| SMILES | CCC1=NC=NC=C1F | [2] |

| MDL Number | MFCD06657566 | [2][6] |

Physicochemical and Quality Specifications

The physical and quality attributes of this compound are critical for its application, ensuring consistency and success in complex synthetic pathways.

| Characteristic | Specification | Source |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Purity | Typically ≥97% or ≥98% | [2][3][7][8] |

| Analytical Verification | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | [2] |

| Storage Conditions | Recommended at +5°C or room temperature, sealed in a dry place | [2][6] |

Synthesis and Experimental Protocols

This compound is a key intermediate, and its synthesis is often part of a larger multi-step process for creating active pharmaceutical ingredients (APIs). A crucial related synthesis is the preparation of 4-chloro-6-ethyl-5-fluoropyrimidine, a direct precursor in the Voriconazole synthesis pathway.

Experimental Protocol: Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine

This protocol is based on the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.[9]

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg, 35.2 mol)

-

Dichloromethane (20 L)

-

Triethylamine (3.60 kg, 35.6 mol)

-

Phosphorus oxychloride (POCl₃) (5.95 kg, 38.8 mol)

-

Hydrochloric acid (3.7 M, 20 L)

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Charge a reactor with dichloromethane (20 L) and 6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg) at a temperature of 25-30°C.[9]

-

Stir the reaction mixture for 15 minutes, then add triethylamine (3.60 kg).[9]

-

Slowly add phosphorus oxychloride (5.95 kg) over a period of 3 hours, ensuring the reaction temperature is maintained below 35°C.[9]

-

Heat the reaction mass to reflux (40-48°C) and maintain for 3 hours.[9]

-

After the reaction is complete, cool the mixture to 5°C.[9]

-

Carefully add hydrochloric acid (3.7 M, 20 L) over 1 hour, then stir the mixture for 30 minutes at 20°C.[9]

-

Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 5.0 L).[9]

-

Combine the organic layers and wash with water (5.0 L).[9]

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvents under reduced pressure to yield the final product, 4-chloro-6-ethyl-5-fluoropyrimidine, as a brown liquid.[9]

Yield: 5.61 kg (99% yield) with a purity of 99.6% by HPLC.[9]

Caption: Workflow for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

Application in Drug Development: Voriconazole Synthesis

This compound is a cornerstone intermediate for creating advanced antifungal drugs, most notably Voriconazole.[2][8] Voriconazole is a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[8] The pyrimidine derivative serves as a critical building block, and its incorporation is essential for achieving the drug's potent and broad-spectrum activity.[8]

The synthesis of Voriconazole is a multi-step process where 4-chloro-6-ethyl-5-fluoropyrimidine (derived from this compound precursors) is a key component. It undergoes reactions to build the complex structure of the final API. A patent describes reacting a brominated derivative, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to produce the Voriconazole racemate.[10]

Caption: Logical pathway from pyrimidine precursors to the final Voriconazole API.

Safety and Handling

According to its GHS classification, this compound is considered hazardous. It is classified as toxic if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[4] Proper safety protocols, including the use of personal protective equipment (PPE), handling in a well-ventilated area, and adherence to all safety data sheet (SDS) guidelines, are mandatory when working with this compound.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry. Its distinct structure, defined by the ethyl and fluoro-substituents on the pyrimidine core, makes it an indispensable building block for complex drug synthesis. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and developers aiming to leverage this compound in the creation of next-generation therapeutics like Voriconazole. The consistency and high purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient.[2]

References

- 1. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 137234-88-9|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical industry, notably in the synthesis of the antifungal agent Voriconazole. This document details the necessary starting materials, reagents, reaction conditions, and experimental protocols. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, the synthesis pathway is visualized using a flowchart diagram.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-fluoro-3-oxo ethyl valerate. This intermediate is then cyclized to form the pyrimidine ring, which subsequently undergoes chlorination and a final dehalogenation step to yield the target molecule. The overall synthesis can be summarized in four main stages:

-

Step 1: Synthesis of 2-Fluoro-3-oxo ethyl valerate

-

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

-

Step 3: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

-

Step 4: Synthesis of this compound

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data.

Step 1: Synthesis of 2-Fluoro-3-oxo ethyl valerate

This step involves the condensation of ethyl fluoroacetate and propionyl chloride in the presence of a strong base.[1]

Experimental Protocol:

-

Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

-

Add approximately 44 g of sodium hydride and stir the suspension at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

-

Cool the reaction mixture to 0°C.

-

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

-

Continue stirring at this temperature for approximately 12 hours to complete the reaction.

-

The resulting product, 2-fluoro-3-oxo ethyl valerate, can be purified by vacuum distillation.

| Reagent/Product | Molecular Formula | Amount/Volume | Moles (approx.) | Role |

| Isopropyl ether | C6H14O | 1.2 L | - | Solvent |

| Sodium hydride | NaH | 44 g | 1.83 mol | Base |

| Ethyl fluoroacetate | C4H7FO2 | 106 g | 1.00 mol | Starting Material |

| Propionyl chloride | C3H5ClO | 95 g | 1.03 mol | Starting Material |

| 2-Fluoro-3-oxo ethyl valerate | C7H11FO3 | - | - | Product |

Table 1: Reagents and quantities for the synthesis of 2-fluoro-3-oxo ethyl valerate.

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This step involves the cyclization of the previously synthesized β-keto ester with formamidine acetate.[1]

Experimental Protocol:

-

Under a nitrogen atmosphere, add 300 mL of methanol to a 1 L three-necked flask and cool to 0°C.

-

Add 35 g of sodium methoxide to the flask and stir to dissolve, maintaining the temperature at 0-5°C.

-

Add 33.4 g of formamidine acetate to the flask and stir for approximately 1 hour at 0-5°C.

-

Slowly add a solution of 52 g of 2-fluoro-3-oxo ethyl valerate dissolved in 20 mL of methanol dropwise over 1 hour, keeping the temperature between 0-5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Continue to stir the reaction mixture for 24 hours.

-

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

-

The product, 6-ethyl-5-fluoro-4-hydroxypyrimidine, can be isolated by crystallization.

| Reagent/Product | Molecular Formula | Amount/Volume | Moles (approx.) | Role | Yield |

| Methanol | CH4O | 300 mL | - | Solvent | - |

| Sodium methoxide | CH3ONa | 35 g | 0.65 mol | Base | - |

| Formamidine acetate | C3H8N2O2 | 33.4 g | 0.32 mol | Starting Material | - |

| 2-Fluoro-3-oxo ethyl valerate | C7H11FO3 | 52 g | 0.32 mol | Starting Material | - |

| Glacial acetic acid | C2H4O2 | 15.4 g | 0.26 mol | Neutralizing Agent | - |

| 6-Ethyl-5-fluoro-4-hydroxypyrimidine | C6H7FN2O | - | - | Product | 67% |

Table 2: Reagents, quantities, and yield for the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Step 3: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

The hydroxypyrimidine is converted to the corresponding chloropyrimidine using a chlorinating agent.[2]

Experimental Protocol:

-

Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

-

Add 78.24 mL of triethylamine to the solution as a base.

-

Slowly add phosphoryl chloride (POCl3) dropwise over 30 minutes.

-

Stir the reaction mixture under reflux conditions for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

-

Extract the aqueous phase with 100 mL of dichloromethane.

-

Combine the organic layers and wash with 100 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the oily target product.

| Reagent/Product | Molecular Formula | Amount/Volume | Moles (approx.) | Role | Yield |

| 6-Ethyl-5-fluoropyrimidin-4(3H)-one | C6H7FN2O | 80 g | 0.56 mol | Starting Material | - |

| Dichloromethane | CH2Cl2 | 240 mL | - | Solvent | - |

| N,N-Dimethylformamide | C3H7NO | 57.4 mL | - | Solvent | - |

| Triethylamine | C6H15N | 78.24 mL | 0.56 mol | Base | - |

| Phosphoryl chloride | POCl3 | - | - | Chlorinating Agent | - |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | 85.9 g | - | Product | 95% |

Table 3: Reagents, quantities, and yield for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

Step 4: Synthesis of this compound

The final step is the reductive dehalogenation of the 4-chloro-6-ethyl-5-fluoropyrimidine. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol (General Procedure):

-

Dissolve 4-chloro-6-ethyl-5-fluoropyrimidine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Add a hydrogen source. This can be hydrogen gas from a cylinder or a transfer hydrogenation reagent like ammonium formate or formic acid.

-

If using hydrogen gas, purge the vessel with nitrogen and then with hydrogen, and maintain a positive pressure of hydrogen (e.g., 1-5 atm).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or chromatography to yield this compound.

| Reagent/Product | Molecular Formula | Role |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | Starting Material |

| Palladium on Carbon (Pd/C) | Pd/C | Catalyst |

| Hydrogen Source (H2 gas or transfer hydrogenation reagent) | H2 / HCOOH / etc. | Reducing Agent |

| Solvent (e.g., Ethanol) | C2H6O | Solvent |

| This compound | C6H7FN2 | Product |

Table 4: General reagents for the synthesis of this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from the starting materials.

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide outlines a robust and well-documented synthetic route to this compound. The procedures detailed herein, supported by quantitative data, provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these steps, with appropriate safety precautions, is essential for the successful synthesis of this important pharmaceutical intermediate.

References

The Synthesis and Strategic Importance of 4-Ethyl-5-fluoropyrimidine and Its Analogs in Antifungal Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoropyrimidine and its pivotal role, primarily through its chlorinated precursor, in the synthesis of the broad-spectrum antifungal agent, Voriconazole. While this compound is recognized as a significant impurity in the final drug product, its synthesis and the chemistry of its direct synthetic precursors are of critical interest to medicinal chemists and process development scientists. This document details the synthetic pathways, experimental protocols, and chemical properties of these key pyrimidine intermediates, offering a core resource for professionals in drug discovery and development.

Introduction

The landscape of antifungal therapeutics has been significantly shaped by the development of potent triazole agents. Among these, Voriconazole stands out for its efficacy against a wide range of fungal pathogens. The synthesis of such complex molecules relies on the availability of strategically functionalized heterocyclic building blocks. This compound (CAS 137234-88-9) and, more critically, its immediate precursor, 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3), are central to the most established synthetic routes to Voriconazole. This guide elucidates the discovery of this synthetic route, focusing on the preparation and chemical properties of these vital intermediates.

While this compound itself is classified as Voriconazole Impurity C, understanding its formation and the synthesis of its chlorinated analog is crucial for process optimization and impurity control in the manufacturing of Voriconazole.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of these intermediates is essential for their handling, reaction optimization, and characterization. The properties of this compound and its chlorinated precursor are summarized below.

| Property | This compound | 4-chloro-6-ethyl-5-fluoropyrimidine |

| CAS Number | 137234-88-9 | 137234-74-3 |

| Molecular Formula | C₆H₇FN₂ | C₆H₆ClFN₂ |

| Molecular Weight | 126.13 g/mol [1] | 160.58 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid or solid[3] |

| IUPAC Name | This compound[1] | 4-chloro-6-ethyl-5-fluoropyrimidine[2] |

| Purity (Typical) | ≥97%[4] | ≥98%[5] |

| Storage Conditions | Room temperature or +5°C | Inert atmosphere, room temperature[6] |

Synthesis of Key Intermediates

The synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine is a multi-step process that begins with readily available starting materials. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each key transformation.

Synthetic Workflow

Caption: Synthetic workflow for 4-chloro-6-ethyl-5-fluoropyrimidine and its use.

Experimental Protocols

This initial step involves a condensation reaction to form the keto-ester backbone.

-

Procedure: Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask. Add approximately 44 g of sodium hydride and stir at room temperature. Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours. After cooling the reaction mixture to 0°C, slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C. Stir the reaction at this temperature for about 12 hours to complete the reaction.[7]

The keto-ester is then cyclized to form the pyrimidine ring.

-

Procedure: In a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C. Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature between 0-5°C. In a separate vessel, dissolve 52 g of ethyl 2-fluoro-3-oxopentanoate in 20 ml of methanol. Add this solution dropwise to the reaction flask over 1 hour, keeping the temperature at 0-5°C. After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature, continuing to stir for 24 hours. Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5 and stir.[7]

The hydroxypyrimidine is then chlorinated to yield the key intermediate.

-

Procedure: Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide. Add 78.24 mL of triethylamine to the solution. Slowly add phosphorus oxychloride (POCl₃) dropwise over 30 minutes. The reaction mixture is then stirred under reflux for 5 hours. After completion, the mixture is cooled to room temperature.[8]

Role in Drug Discovery and Development

The primary significance of 4-chloro-6-ethyl-5-fluoropyrimidine is its role as a key building block in the synthesis of Voriconazole. The subsequent synthetic step involves a coupling reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Logical Relationship in Voriconazole Synthesis

Caption: Key coupling step in the synthesis of Voriconazole.

This coupling reaction is a critical C-C bond-forming step that joins the two key fragments of the final drug molecule. Various methods for this coupling have been reported, including the use of strong bases like lithium diisopropylamide (LDA) at low temperatures or through Reformatsky-type reactions.[9]

Conclusion

This compound and its chlorinated analog, 4-chloro-6-ethyl-5-fluoropyrimidine, represent indispensable molecules in the field of medicinal chemistry, particularly for the synthesis of the antifungal agent Voriconazole. While the former is often an impurity to be monitored and controlled, the latter is a key intermediate whose efficient synthesis is paramount for the economic production of the final active pharmaceutical ingredient. The detailed synthetic protocols and chemical data presented in this guide offer a valuable resource for researchers and developers working on the synthesis of Voriconazole and other novel pyrimidine-based therapeutic agents. A thorough understanding of the chemistry of these intermediates is essential for the continued development of effective antifungal drugs.

References

- 1. This compound | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [sigmaaldrich.com]

- 7. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 9. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Ethyl-5-fluoropyrimidine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethyl-5-fluoropyrimidine, a pivotal heterocyclic scaffold in medicinal chemistry, and its derivatives. It delves into the synthesis, physicochemical properties, and biological activities of this class of compounds, with a particular focus on their role as antifungal agents. This document details experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams. The content is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a fluorine atom and an ethyl group at the 5- and 4-positions, respectively, of the pyrimidine ring gives rise to this compound, a key intermediate in the synthesis of potent pharmaceutical compounds.[1] Its most notable application is as a cornerstone for the synthesis of the broad-spectrum triazole antifungal drug, Voriconazole.[1] The unique electronic properties conferred by the fluorine substituent significantly influence the molecule's reactivity and biological interactions, making its derivatives a subject of considerable interest in drug discovery.

This guide will explore the chemical space of this compound and its analogs, providing detailed insights into their synthesis, mechanism of action, and structure-activity relationships (SAR).

Physicochemical Properties of this compound

This compound (CAS No: 137234-88-9) is a colorless to light yellow liquid with a molecular formula of C₆H₇FN₂ and a molecular weight of 126.13 g/mol .[2][3] It is a crucial starting material for the synthesis of more complex molecules, and its purity, typically above 97%, is a critical factor for successful and reproducible synthetic outcomes.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₇FN₂ | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| CAS Number | 137234-88-9 | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥97% | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CCC1=NC=NC=C1F | [3] |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common precursor for many derivatives is 6-ethyl-5-fluoro-4-hydroxy pyrimidine.

Synthesis of 6-Ethyl-5-fluoro-4-hydroxy pyrimidine

A concise and efficient method for the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine involves a two-step process starting from ethyl fluoroacetate and propionyl chloride.[4]

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester Ethyl fluoroacetate and propionyl chloride undergo a condensation reaction in the presence of a base like sodium hydride to yield 2-fluoro-3-oxopentanoic acid ethyl ester.[4]

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine The resulting 2-fluoro-3-oxopentanoic acid ethyl ester is then reacted with formamidine acetate to produce 6-ethyl-5-fluoro-4-hydroxy pyrimidine.[4]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

A key intermediate for many antifungal agents, 4-chloro-6-ethyl-5-fluoropyrimidine, can be synthesized from 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Experimental Protocol:

-

Dissolve 6-ethyl-5-fluoro-4-hydroxypyrimidine in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add phosphorus oxychloride over a period of 30 minutes.

-

Reflux the resulting solution for 5 hours to complete the reaction.

-

After cooling to room temperature, the product, 4-chloro-6-ethyl-5-fluoropyrimidine, can be isolated and purified.[1]

Synthesis of Voriconazole from a this compound Derivative

Voriconazole is a prominent antifungal drug synthesized from a derivative of this compound. The following is a general workflow for its synthesis.

Caption: A simplified workflow for the synthesis of Voriconazole.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly those belonging to the azole class of antifungals, exert their effect by targeting the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, azole antifungals disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and proliferation.

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Antifungal Activity of Derivatives

The antifungal activity of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) against various fungal pathogens.

| Compound/Derivative | Fungal Species | Activity (MIC/IC₅₀ in µg/mL) | Reference |

| Voriconazole | Candida albicans | MIC₉₀: 0.06 | |

| Candida glabrata | MIC₉₀: 1 | ||

| Candida krusei | MIC₉₀: 1 | ||

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC₅₀: 10.5 | |

| Various 1,6-dihydropyrimidine derivatives | Candida albicans | MIC: 6.25 - >100 | [5] |

| Various 5-iodopyrimidine analogs | Aspergillus niger | Good activity (qualitative) | [6] |

| Various trifluoromethyl pyrimidine derivatives | Botrytis cinerea | Inhibition rate: up to 100% at 50 µg/mL | [7] |

Experimental Protocols for Biological Assays

Standardized methods are crucial for the reliable determination of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of an antifungal agent against yeast and filamentous fungi.

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol Outline:

-

Preparation of Antifungal Agent: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).

-

Inoculation: The wells of the microtiter plate containing the drug dilutions are inoculated with the fungal suspension.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and any appended functionalities. SAR studies aim to correlate these structural features with antifungal potency.

For many pyrimidine derivatives, the presence of electron-withdrawing groups can enhance antifungal activity. For instance, in a series of 1,6-dihydropyrimidine derivatives, compounds with electron-withdrawing substitutions on an N-phenyl acetamide ring demonstrated good activity against Candida albicans.[5] The introduction of halogen atoms has also been shown to improve the antifungal activities of certain pyrimidine derivatives against Botrytis cinerea.[8]

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds in the field of medicinal chemistry. Their role as key intermediates in the synthesis of potent antifungal agents like Voriconazole highlights their significance. The continued exploration of the structure-activity relationships of novel derivatives holds promise for the development of new and improved therapeutic agents to combat fungal infections and other diseases. This guide provides a foundational understanding of this important chemical scaffold, offering detailed protocols and data to aid researchers in their drug discovery endeavors.

References

- 1. patents.justia.com [patents.justia.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 5. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Ethyl-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. While specific, experimentally-derived quantitative data for this compound is not publicly available, this document outlines the standard methodologies and expected data presentation for its analysis using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Chemical Properties and Significance

This compound is a fluorinated pyrimidine derivative with the chemical formula C₆H₇FN₂ and a molecular weight of 126.13 g/mol .[1] Its CAS number is 137234-88-9. This compound serves as a critical building block in the synthesis of various bioactive molecules, most notably the antifungal agent Voriconazole.[2] The purity of this compound, typically supplied at ≥97%, is crucial for its application in pharmaceutical manufacturing to ensure the quality and consistency of the final active pharmaceutical ingredient (API).[2] It is generally characterized as a colorless to light yellow liquid.

Spectroscopic Analysis Methodologies

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below are the detailed methodologies for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Experimental Protocol:

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For ¹H NMR, a concentration of 10-50 mM is typically sufficient, while for ¹³C NMR, a higher concentration of 50-200 mM is often required.[3]

-

Instrumentation: The sample is placed in a 5 mm NMR tube. The analysis is performed on an NMR spectrometer, for example, a Bruker DPX-300 instrument (300.1 MHz for ¹H and 75.5 MHz for ¹³C).[4]

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse program is used to acquire the spectrum. The number of scans (NS) is typically set to an even number (e.g., 8, 16, or 32) to average out noise.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For spectra recorded in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

Data Presentation:

The anticipated ¹H and ¹³C NMR data for this compound would be presented in a tabular format as shown below. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.8 | s | - | 1H | H-2 |

| ~8.5 | d | ~3.0 | 1H | H-6 |

| ~2.9 | q | 7.6 | 2H | -CH₂- |

| ~1.3 | t | 7.6 | 3H | -CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-4 |

| ~155 (d, J ≈ 250 Hz) | C-5 |

| ~150 (d, J ≈ 15 Hz) | C-6 |

| ~148 | C-2 |

| ~25 | -CH₂- |

| ~12 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which helps in determining its molecular weight and elemental composition.

Experimental Protocol:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

-

Ionization: An ionization technique such as Electrospray Ionization (ESI) is commonly used for this type of molecule.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion.

Data Presentation:

The mass spectrometry data is typically presented as a list of m/z values with their relative intensities. For this compound, the exact mass is 126.05932639 Da.[5]

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 127.0666 | [M+H]⁺ |

| 149.0485 | [M+Na]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, its IR spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Data Presentation:

The characteristic IR absorption bands are reported in wavenumbers (cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Alkyl |

| ~1650-1550 | C=N, C=C stretch | Pyrimidine ring |

| ~1470-1430 | C-H bend | Alkyl |

| ~1250-1150 | C-F stretch | Aryl-F |

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-fluoropyrimidine (CAS No. 137234-88-9) is a fluorinated heterocyclic compound belonging to the pyrimidine family.[1] Its distinct molecular structure, featuring an ethyl group and a fluorine atom on the pyrimidine ring, makes it a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Notably, it is a key building block in the production of the broad-spectrum antifungal agent, Voriconazole. Understanding the precise physical and chemical properties of this compound is paramount for researchers and production managers to ensure reaction efficiency, batch-to-batch consistency, and the overall quality of the final product.

This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental methodologies for their determination, and illustrates key workflows relevant to its application in research and development.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in chemical synthesis. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid/oil | [4] |

| Boiling Point | 169.5 ± 20.0 °C (Predicted) | [4] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.95 ± 0.16 (Predicted) | [4] |

| Purity | Typically ≥97% or ≥98% | [3] |

| Storage Temperature | Room Temperature or +2-8°C; Sealed in dry conditions | [4] |

Solubility Profile

This compound exhibits slight solubility in chloroform and methanol.[4] It is generally soluble in organic solvents, though its solubility in water may vary.[1]

Experimental Protocols & Methodologies

Detailed experimental procedures for determining the physical properties of a specific intermediate like this compound are often standardized and not published individually. The following section describes the general, widely accepted protocols for property determination and a representative synthetic workflow.

Determination of Physical Properties

-

Purity Analysis (Gas Chromatography/HPLC): The purity of this compound is most commonly verified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Principle: These chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

-

General GC Protocol: A small, volatilized sample is injected into a column with a specific stationary phase. An inert carrier gas (mobile phase) flows through the column. Compounds elute at different times (retention times) based on their boiling points and affinity for the stationary phase. The detector response is used to quantify the purity, typically expressed as a percentage of the total area of all peaks.

-

General HPLC Protocol: A liquid sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is carried by a liquid solvent (mobile phase). Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. A detector measures the eluting compounds, allowing for quantification.

-

-

Structural Confirmation (NMR, IR, Mass Spectrometry): The identity and structure of the synthesized compound are confirmed using a suite of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively, confirming the presence of the ethyl group, the pyrimidine ring, and the influence of the fluorine atom on adjacent nuclei.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and offers information about its structure through fragmentation patterns.[5]

-

Representative Synthesis of a Halogenated Pyrimidine Intermediate

While the exact industrial synthesis protocol for this compound is proprietary, a general workflow can be understood from published methods for similar compounds, such as the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine from its corresponding pyrimidinone precursor.

-

Objective: To replace a hydroxyl group on the pyrimidine ring with a chlorine atom, a common step in creating reactive intermediates.

-

Step 1: Reaction Setup: 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a solvent mixture, often dichloromethane combined with a catalyst like N,N-dimethylformamide (DMF).[6]

-

Step 2: Addition of Base: A base, such as triethylamine, is added to the solution to facilitate the reaction.[6]

-

Step 3: Chlorination: A chlorinating agent, typically phosphoryl chloride (POCl₃), is added slowly (dropwise) to the reaction mixture.[6] This step is exothermic and requires careful temperature control.

-

Step 4: Reflux: The mixture is heated under reflux for several hours to drive the reaction to completion.[6] Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or HPLC.

-

Step 5: Work-up and Isolation: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Step 6: Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to achieve the desired high purity (e.g., >97%).

Visualizations: Workflows and Relationships

The following diagrams illustrate key workflows and logical connections relevant to this compound.

Caption: Generalized workflow for the synthesis and purification of a halogenated pyrimidine intermediate.

Caption: Logical relationship between physical properties and suitability for pharmaceutical synthesis.

References

- 1. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]

- 2. This compound | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

4-Ethyl-5-fluoropyrimidine: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on 4-Ethyl-5-fluoropyrimidine. It details its chemical identity, synthesis, and critical role as a precursor in the pharmaceutical industry.

Chemical Identity and Nomenclature

This compound is a fluorinated pyrimidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. For clarity and unambiguous identification in research and manufacturing, it is cataloged under several names and identifiers.

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 137234-88-9 |

| Molecular Formula | C6H7FN2 |

| Molecular Weight | 126.13 g/mol |

| Synonyms & Alternate Names | 6-Ethyl-5-fluoropyrimidine, Voriconazole Impurity C, PYRIMIDINE, 4-ETHYL-5-FLUORO- |

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid. Its purity is a critical specification for its use as a pharmaceutical intermediate, generally required to be 97% or higher, as verified by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. Voriconazole is a second-generation triazole antifungal drug used to treat serious fungal infections.[1] The fluoropyrimidine moiety of Voriconazole, which is crucial for its biological activity, is introduced using this compound or its derivatives during the synthesis process.[2][3]

Experimental Protocols: Synthesis of this compound and its Derivatives

The synthesis of this compound and its immediate precursors for Voriconazole synthesis often involves multi-step chemical reactions. Below are detailed methodologies derived from patent literature.

Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

A precursor to 4-chloro-6-ethyl-5-fluoropyrimidine, this compound can be synthesized via a two-step process.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

-

Under a nitrogen atmosphere, add approximately 44 g of sodium hydride to 1.2 L of isopropyl ether in a 2 L three-necked flask and stir at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

-

Cool the reaction mixture to 0°C.

-

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

-

Continue stirring at this temperature for approximately 12 hours to complete the reaction.[4]

-

Quench the reaction by adding 0.5 L of ice water with thorough stirring.

-

Neutralize the mixture with a 5% NaOH solution and allow the layers to separate.

-

Extract the aqueous phase three times with 500 ml of isopropyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to yield the product.[4]

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

-

Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-neck flask and cool to 0°C.

-

Add 35 g of sodium methoxide and stir, maintaining the temperature at 0-5°C.

-

Add 33.4 g of methyl ether and stir for about 1 hour at 0-5°C.

-

Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature at 0-5°C.

-

After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Continue to stir for 24 hours.

-

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

-

Distill off the methanol under reduced pressure to obtain a solid mixture.

-

Extract the solid mixture five times with dichloromethane (100 ml each).

-

Combine the organic phases and remove the solvent to yield the final product.[4][5]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This chlorinated derivative is a common intermediate used in the subsequent steps for Voriconazole synthesis.

-

Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

-

Add 78.24 mL of triethylamine to the solution.

-

Slowly add phosphoryl chloride (POCl3) dropwise over 30 minutes.

-

Stir the reaction mixture under reflux for 5 hours.

-

Cool the mixture to room temperature.[6]

-

Carefully add 352 mL of 3N hydrochloric acid solution, keeping the temperature below 20°C.

-

Extract the aqueous phase with 100 mL of dichloromethane.

-

Combine the organic layers and wash with 100 mL of water.[6]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the oily product.[6]

Mechanism of Action in Antifungal Drugs

While this compound itself is not the active pharmaceutical ingredient, the fluoropyrimidine moiety it provides is essential for the antifungal activity of Voriconazole. Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme, 14α-sterol demethylase.[2] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane integrity and inhibits fungal growth.[2][7]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Voriconazole, highlighting the role of this compound derivatives.

Logical Workflow for Synthesis

The following diagram outlines the logical progression from starting materials to the final active pharmaceutical ingredient.

References

- 1. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. ClinPGx [clinpgx.org]

Compound Identification and Core Properties

An In-Depth Technical Guide to 6-Ethyl-5-fluoropyrimidine

This guide provides a comprehensive overview of the chemical, physical, and biological properties of 6-Ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details its synthesis, characterization, and potential applications, with a focus on experimental protocols and data presentation.

6-Ethyl-5-fluoropyrimidine, also referred to as 4-Ethyl-5-fluoropyrimidine, is a fluorinated pyrimidine derivative.[1] It is primarily known as a critical building block and a process-related impurity in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[1][2][3]

Table 1: Core Properties of 6-Ethyl-5-fluoropyrimidine and Related Compounds

| Property | 6-Ethyl-5-fluoropyrimidine | 4-Chloro-6-ethyl-5-fluoropyrimidine | 6-Ethyl-5-fluoro-4(3H)-pyrimidone |

| CAS Number | 137234-88-9[1][2] | 137234-74-3[4] | 137234-87-8[5] |

| Molecular Formula | C₆H₇FN₂[1][2] | C₆H₆ClFN₂[4][6] | C₆H₇FN₂O[5] |

| Molecular Weight | 126.13 g/mol [1][2][7] | 160.58 g/mol [4][6] | 142.13 g/mol [5] |

| IUPAC Name | This compound[8] | 4-chloro-6-ethyl-5-fluoropyrimidine[6] | 4-ethyl-5-fluoro-1H-pyrimidin-6-one[5] |

| Appearance | Not specified | Liquid, Light yellow to brown[4][9] | White to off-white crystalline powder |

| Boiling Point | Not specified | 210 - 211 °C[9] | Not specified |

| Flash Point | Not specified | 81 °C[4][9] | Not specified |

| Density | Not specified | 1.286 g/cm³[4] | Not specified |

| Refractive Index | Not specified | 1.4962[4] | Not specified |

| Purity | ≥98%[1] | >95% (HPLC)[4][10] | Not specified |

| Solubility | Good solubility in common organic solvents | Good solubility in common organic solvents | Not specified |

| Storage Conditions | 2-8°C | 2-8°C, Inert atmosphere[11] | Not specified |

Synthesis and Experimental Protocols

The synthesis of 6-Ethyl-5-fluoropyrimidine is closely linked to the synthesis of its precursors, particularly 6-ethyl-5-fluoro-4-hydroxypyrimidine and its subsequent chlorination.

General Synthesis Workflow

The primary route to obtaining pyrimidine derivatives involves the cyclocondensation of a β-ketoester with a source of the amidine moiety. For 6-Ethyl-5-fluoropyrimidine, the synthesis typically starts from ethyl 2-fluoro-3-oxopentanoate, which is then cyclized to form the pyrimidinone core. This core is then chemically modified to yield the target compound.

Caption: General synthesis workflow for 6-Ethyl-5-fluoropyrimidine.

Experimental Protocol: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This protocol is adapted from a patented method for the synthesis of a key intermediate.[12]

Materials:

-

2-fluoro-3-oxopentanoic acid ethyl ester

-

Sodium methylate

-

Methanol

-

Formamidine acetate

-

Ethyl acetate

-

Methylene chloride

Procedure:

-

Under a nitrogen atmosphere, dissolve 35g of sodium methylate in 300ml of methanol in a 1L three-necked flask, cooled to 0-5°C.

-

Slowly add 81g of 2-fluoro-3-oxopentanoic acid ethyl ester to the solution while maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add 52g of formamidine acetate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 10 hours.

-

Cool the reaction mixture and remove the solvent (methanol) under reduced pressure to obtain a pale solid.

-

Extract the solid mixture five times with 100ml portions of methylene chloride.

-

Combine the organic phases and evaporate the solvent.

-

Recrystallize the resulting crude product from 100ml of ethyl acetate to yield 30.4g of faint yellow solid 6-ethyl-5-fluoro-4-hydroxypyrimidine (Yield: 67%).[12]

Characterization Data:

-

Proton NMR (CDCl₃) δ (ppm): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H).[12]

-

Mass Spectrum (ESI): m/z 143.06 (M+1).[12]

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol describes the chlorination of the pyrimidinone intermediate.[13][14]

Materials:

-

6-ethyl-5-fluoropyrimidin-4(3H)-one

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF)

-

Triethylamine

-

Phosphoryl chloride (POCl₃)

-

3N Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 80g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

-

Add 78.24 mL of triethylamine to the solution.

-

Slowly add phosphoryl chloride (POCl₃) dropwise over a period of 30 minutes.

-

Stir the reaction mixture under reflux for 5 hours.

-

Cool the mixture to room temperature.

-

Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

-

Separate the organic layer. Extract the aqueous phase with 100 mL of dichloromethane.

-

Combine the organic layers and wash with 100 mL of water.

-